2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 881040-42-2
VCID: VC5440131
InChI: InChI=1S/C14H13N3/c1-10-4-5-12(11(2)8-10)13-9-17-7-3-6-15-14(17)16-13/h3-9H,1-2H3
SMILES: CC1=CC(=C(C=C1)C2=CN3C=CC=NC3=N2)C
Molecular Formula: C14H13N3
Molecular Weight: 223.279

2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine

CAS No.: 881040-42-2

Cat. No.: VC5440131

Molecular Formula: C14H13N3

Molecular Weight: 223.279

* For research use only. Not for human or veterinary use.

2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine - 881040-42-2

Specification

CAS No. 881040-42-2
Molecular Formula C14H13N3
Molecular Weight 223.279
IUPAC Name 2-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidine
Standard InChI InChI=1S/C14H13N3/c1-10-4-5-12(11(2)8-10)13-9-17-7-3-6-15-14(17)16-13/h3-9H,1-2H3
Standard InChI Key NAQIFSCICSFMPP-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C2=CN3C=CC=NC3=N2)C

Introduction

Structural and Chemical Identity

Molecular Architecture

2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine features a bicyclic framework comprising an imidazole ring fused to a pyrimidine ring, with a 2,4-dimethylphenyl group at the 2-position of the imidazo[1,2-a]pyrimidine system. The planar structure facilitates π-π stacking interactions, while the methyl groups enhance lipophilicity, influencing bioavailability and target binding .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₃N₃
Molecular Weight223.27 g/mol
IUPAC Name2-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidine
CAS Number881040-42-2
Topological Polar Surface Area41.4 Ų
Hydrogen Bond Acceptors3

Synthesis and Optimization

Microwave-Assisted Synthesis

A solvent-free microwave irradiation method using Al₂O₃ as a catalyst has emerged as a green and efficient route for synthesizing imidazo[1,2-a]pyrimidine derivatives . The reaction involves condensation of 2-aminopyrimidine with 2-bromoacetophenone derivatives under optimized conditions (150°C, 10 min), yielding 2-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidine in 68% yield. Catalyst loading (0.5–1.5 mmol) directly correlates with reaction efficiency, with 1.0 mmol Al₂O₃ providing optimal results .

Table 2: Synthetic Method Comparison

MethodConditionsYield (%)
Microwave (Al₂O₃)Solvent-free, 150°C, 10 min68
Traditional RefluxEthanol, 12 hr, HCl catalyst52
One-Pot MulticomponentDMF, 80°C, 6 hr64

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance yield (≥75%) and reduce reaction time. Process optimization focuses on temperature control (120–140°C) and catalyst recycling, minimizing waste generation .

Physicochemical and Spectroscopic Characterization

Spectral Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 6.8 Hz, 1H, pyrimidine-H), 7.85 (s, 1H, imidazole-H), 7.45–7.30 (m, 3H, aromatic-H), 2.55 (s, 6H, CH₃).

  • IR (KBr): 3050 cm⁻¹ (C-H aromatic), 1600 cm⁻¹ (C=N), 1450 cm⁻¹ (C=C) .

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) and stability under acidic conditions (pH 2–6). Degradation occurs in alkaline environments (pH > 8) .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich imidazole ring undergoes nitration and sulfonation at the 5-position, yielding derivatives with enhanced polarity. For example, nitration with HNO₃/H₂SO₄ produces 5-nitro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidine in 72% yield .

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in H₂SO₄ oxidizes the methyl groups to carboxylic acids, generating 2-(2,4-dicarboxyphenyl)imidazo[1,2-a]pyrimidine .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine derivative, altering bioactivity .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro testing against 13 pathogens demonstrated potent activity:

Table 3: Antimicrobial Activity (MIC, μg/mL)

MicroorganismMIC Range
Staphylococcus aureus8–16
Escherichia coli32–64
Candida albicans16–32

Mechanistic studies suggest membrane disruption via interaction with ergosterol (fungi) and penicillin-binding proteins (bacteria) .

Anti-Inflammatory Action

Derivatives inhibit COX-2 with IC₅₀ values of 0.8–1.2 μM, surpassing celecoxib (IC₅₀ = 1.5 μM) in reducing prostaglandin E₂ synthesis . Molecular dynamics simulations reveal stable binding to the COX-2 active site (ΔG = −9.2 kcal/mol) .

ADME-Tox Profiling

Pharmacokinetic Predictions

  • Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s).

  • Metabolism: CYP3A4-mediated oxidation generates two primary metabolites.

  • Half-Life: 6.8 hr (predicted in humans) .

Toxicity Assessment

The compound exhibits low hepatotoxicity (IC₅₀ > 100 μM in HepG2 cells) and no mutagenicity in Ames tests .

Applications in Drug Development

Antibiotic Adjuvants

Synergy with ciprofloxacin reduces MRSA biofilm formation by 90% at sub-MIC concentrations .

Anticancer Hybrid Molecules

Conjugation with doxorubicin via pH-sensitive linkers enhances tumor targeting, reducing off-cardiotoxicity by 40% .

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